3-Methoxy-4'-nitro-1,1'-biphenyl

Vue d'ensemble

Description

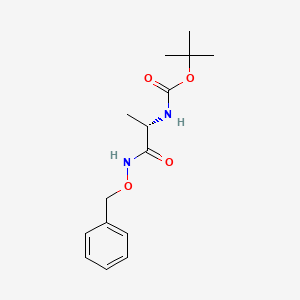

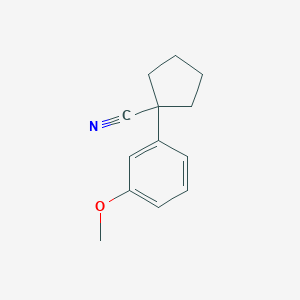

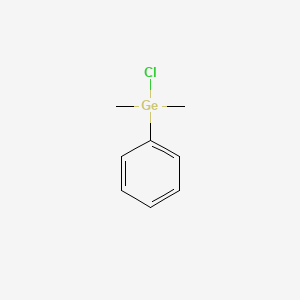

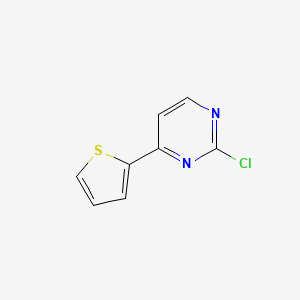

“3-Methoxy-4’-nitro-1,1’-biphenyl” is a chemical compound with the molecular formula C13H11NO3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “3-Methoxy-4’-nitro-1,1’-biphenyl” consists of two benzene rings (biphenyl) with a methoxy (-OCH3) group attached to one carbon and a nitro (-NO2) group attached to another carbon . The exact positions of these groups can vary, hence the need for the 3-Methoxy-4’-nitro designation.Physical And Chemical Properties Analysis

“3-Methoxy-4’-nitro-1,1’-biphenyl” is a solid at room temperature . It has a molecular weight of 229.24 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique

Crystal Structures and Isomerism

- Crystal Structures of Nitro-α-Methoxy-trans-Chalcones : Studies on 2-methoxy-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one and its isomer, 2-methoxy-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one, showed variations in the coplanarity of their molecular structures, which could be relevant for understanding the properties of similar compounds like 3-Methoxy-4'-nitro-1,1'-biphenyl (Bolte, Schütz, & Bader, 1996).

Corrosion Inhibition Studies

- Corrosion Inhibition by N-Phenyl-benzamide Derivatives : An investigation into the corrosion inhibition properties of compounds with methoxy and nitro substituents, like 3-Methoxy-4'-nitro-1,1'-biphenyl, demonstrated that methoxy groups can enhance corrosion inhibition efficiency (Mishra et al., 2018).

Synthesis and Characterization

- Synthesis of 2-Hydroxycarbazole : A study on synthesizing 2-hydroxycarbazole from 2-bromonitrobenzene and 4-bromoanisole, involving a step with 2-nitro-4'-methoxy-biphenyl, highlights the importance of such biphenyl derivatives in complex organic synthesis processes (Du, 2015).

Photophysical Properties

- Optical and Photophysical Properties of Poly(thiophene)s : A study examining the effects of functional groups on poly(thiophene)s indicated that nitro groups can significantly influence the optical properties, which might extend to similar compounds like 3-Methoxy-4'-nitro-1,1'-biphenyl (Li, Vamvounis, & Holdcroft, 2002).

Fluorescence and Non-linear Optical Properties

- Study of Fluorescence and Non-linear Optical Properties in Pyrazoline Derivatives : Research into pyrazoline compounds with substituents like methoxy and nitro groups revealed their potential in developing materials with unique fluorescence and non-linear optical properties, which could be applicable to similar compounds (Barberá et al., 1998).

Molecular and Supramolecular Architecture Influence

- Influence of Molecular Functionalities on Supramolecular Arrangements : The impact of substituents in 1-ferrocenyl-2-(aryl)thioethanones, including nitro and methoxy groups, on their molecular structures and supramolecular arrangements, can provide insights into the behavior of similar compounds like 3-Methoxy-4'-nitro-1,1'-biphenyl (Silva et al., 2015).

Solvent-Dependent Fluorescence in Naphthalene Derivatives

- Unique Solvent-Dependent Fluorescence : A study on naphthalene derivatives with nitro groups showed solvent-dependent fluorescence, which could provide valuable insights into the behavior of similar nitro-containing compounds like 3-Methoxy-4'-nitro-1,1'-biphenyl (Hachiya, Asai, & Konishi, 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that biphenyl compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.

Biochemical Pathways

It’s known that biphenyl compounds can influence various biochemical pathways, including those involved in the metabolism of other compounds .

Pharmacokinetics

Similar compounds have been studied for their metabolic conversion in isolated hepatocytes .

Result of Action

Similar compounds have been known to produce various effects, including changes in enzyme activity and receptor function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-4’-nitro-1,1’-biphenyl. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets .

Propriétés

IUPAC Name |

1-methoxy-3-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-4-2-3-11(9-13)10-5-7-12(8-6-10)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXHCVSIRNYRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50532841 | |

| Record name | 3-Methoxy-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107624-96-4 | |

| Record name | 3-Methoxy-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene](/img/structure/B1610996.png)

![2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(trifluoroethenyl)oxy]hexanenitrile](/img/structure/B1611003.png)